N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine is a compound that features an imidazo[1,2-a]pyridine moiety fused with a cyclopropanamine group. This compound is part of a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method includes the reaction of 2-aminopyridines with acetophenones under copper(I)-catalyzed aerobic oxidative conditions . Another approach involves the use of 2-chloropyridines and 2H-azirines to form the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents include copper(I) chloride for oxidative coupling, iodine for aerobic oxidative C-N bond formation, and potassium persulfate for radical reactions . Reaction conditions often involve moderate temperatures (80-120°C) and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a drug candidate for treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties.
Mechanism of Action
The mechanism of action of N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51), thereby disrupting cell membrane integrity . In cancer research, it acts as a covalent inhibitor of KRAS G12C, a mutation commonly found in various cancers .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Another related compound known for its luminescent properties and applications in optoelectronics.
Uniqueness
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine is unique due to its cyclopropanamine group, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and functional materials .
Properties
CAS No. |
1016744-73-2 |
---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C11H13N3/c1-2-6-14-8-10(13-11(14)3-1)7-12-9-4-5-9/h1-3,6,8-9,12H,4-5,7H2 |
InChI Key |
YIPYMGUDENOFML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.